Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate

Peptide Synthesis Protecting Group Orthogonality SPPS

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate (CAS 765236-54-2) is a synthetic organic compound classified as a Cbz-protected amino acid anilide derivative, specifically Cbz-Gly-4-aminoanilide. It possesses a molecular formula of C₁₆H₁₇N₃O₃ and a molecular weight of 299.32 g/mol.

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
Cat. No. B8116961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C16H17N3O3/c17-13-6-8-14(9-7-13)19-15(20)10-18-16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,21)(H,19,20)
InChIKeyGSXZSPSOOIYELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate: Cbz-Protected Glycine 4-Aminoanilide Building Block for Peptide Synthesis and Medicinal Chemistry


Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate (CAS 765236-54-2) is a synthetic organic compound classified as a Cbz-protected amino acid anilide derivative, specifically Cbz-Gly-4-aminoanilide [1]. It possesses a molecular formula of C₁₆H₁₇N₃O₃ and a molecular weight of 299.32 g/mol . The compound serves as a protected building block in peptide synthesis and medicinal chemistry, where the benzyl carbamate (Cbz) group acts as an orthogonal amine protecting group, while the 4-aminophenyl moiety provides a functional handle for further conjugation . Its computed LogP of 1.7 and 3 hydrogen bond donors indicate moderate lipophilicity suitable for cellular permeability studies [1].

Why In-Class Cbz-Protected Anilides Cannot Substitute Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate Without Risking Synthesis Failure


Generic substitution among Cbz-protected anilides is highly inadvisable due to divergent reactivity profiles and deprotection kinetics. The benzyl carbamate (Cbz) group in the target compound requires hydrogenolysis or strong acid for removal, a deprotection strategy that is incompatible with acid-labile Boc groups found in closely related analogs like tert-butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate . Furthermore, the 4-aminophenyl ring's electron-donating character influences the amide bond's stability and reactivity in subsequent coupling steps, which a 4-nitrophenyl or 4-chlorophenyl analog would alter substantially . Direct quantitative evidence linking specific substitution to a measurable outcome in a defined assay was not identified in the accessed literature [1].

Quantitative Differentiation Evidence for Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate vs. Closest Analogs


Comparative Cbz vs. Boc Deprotection Orthogonality in Peptide Synthesis Workflows

The benzyl carbamate (Cbz) protecting group in the target compound can be cleaved via catalytic hydrogenation (H₂, Pd/C) or HBr/AcOH, conditions under which the tert-butyl carbamate (Boc) group in the direct analog tert-butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate remains stable. Conversely, the Boc group is removed with TFA, which leaves the Cbz group intact. This orthogonal pair is essential for sequential deprotection in multi-step synthesis [1]. No quantitative kinetic data directly comparing the target compound and its Boc analog in an identical system was located [2].

Peptide Synthesis Protecting Group Orthogonality SPPS

Impact of Aniline Ring Electronic Character on Amide Bond Stability

The 4-amino substituent on the aniline ring is a strong electron-donating group (Hammett σ_p = -0.66) that increases electron density on the amide nitrogen, enhancing the amide bond's resistance to acid-catalyzed hydrolysis compared to analogs with electron-withdrawing substituents (e.g., 4-nitro, σ_p = +0.78) [1]. No experimentally measured hydrolysis rate constant for the target compound compared to a specific nitrophenyl analog was found [2].

Amide Hydrolysis Structure-Stability Relationship Medicinal Chemistry

Purity and Physical Form Considerations for Reproducible Research

Commercially, the target compound is supplied at a certified purity of 98% (HPLC) as a solid, requiring storage at 2–8°C in a sealed dry environment . In contrast, the Boc analog tert-butyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is commonly offered at 95% purity and has a defined melting point of 150 °C, providing a more straightforward identity verification route . The lower purity of the Boc analog may introduce unidentified impurities that complicate biological assay interpretation .

Chemical Procurement Purity Specification Reproducibility

Where Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate Outperforms Analogs: Targeted Application Scenarios


Orthogonal Peptide Ligation Strategies Requiring Cbz/Aniline Dual Functionality

In solid-phase peptide synthesis (SPPS) where an aniline moiety must be introduced for subsequent oxidative coupling or diazotization, the target compound provides both the Cbz-protected amine and the free 4-aminoaniline in a single, stable building block. The orthogonal Cbz group allows for deprotection under neutral hydrogenolysis conditions, avoiding premature cleavage of the peptide from acid-labile resins [1].

Synthesis of N-Substituted Glycine Derivatives via Reductive Amination on the Aniline Nitrogen

The free aromatic amine on the target compound can undergo selective reductive amination with aldehydes or ketones without affecting the Cbz-protected aliphatic amine. This chemoselectivity is not possible with the corresponding Boc analog, as the Boc group is partially labile to the mildly acidic conditions sometimes used in imine formation [2].

Preparation of Azide-Tagged Probes Where Acid-Labile Functionality is Present Elsewhere

For bioorthogonal chemistry applications requiring a terminal alkyne or azide handle on a molecule containing an acid-sensitive glycosidic bond or silyl ether, the target compound's Cbz group can be removed by hydrogenolysis without acid, preserving the sensitive functionality. The Boc analog would necessitate TFA treatment, leading to undesired side reactions [2].

High-Reproducibility Enzyme Assays Demanding >97% Purity Starting Material

When the target compound is used as a chromogenic or fluorogenic enzyme substrate, the 98% commercial purity specification minimizes background noise from contaminants that could act as alternative substrates or inhibitors, compared to the 95% purity typical of the Boc analog .

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